molecular formula C14H9Cl2NO2 B600940 Chlorthalidone Impurity G CAS No. 16289-13-7

Chlorthalidone Impurity G

Cat. No. B600940
CAS RN: 16289-13-7
M. Wt: 294.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorthalidone Impurity G, also known as (3RS)-3-(3,4-Dichlorophenyl)-3hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity found in commercial preparations of chlorthalidone . It has moderate antihypertensive effects .


Molecular Structure Analysis

The molecular formula of Chlorthalidone Impurity G is C14H9Cl2NO2 . The molecular weight is 294.1 . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Chlorthalidone Impurity G has a molecular weight of 294.1 and a molecular formula of C14H9Cl2NO2 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Analytical Methods Development

  • An improved reverse-phase HPLC method was developed for identifying and quantifying Chlorthalidone and its impurities in drug formulations, demonstrating the importance of analytical techniques in quality control of pharmaceuticals (Kharat, Shirsat, Kodgule, & Kodgule, 2020).
  • A liquid chromatography-mass spectrometry method was developed for simultaneous analysis of Chlorthalidone and other drugs, highlighting the role of advanced analytical methods in drug combination analysis (Shah & Dhadhuk, 2020).

Pharmacological Research

  • Research on microencapsulation of Chlorthalidone using spray-drying of double emulsions and melt granulation coating revealed enhanced stability and solubility, indicating its potential in developing new pharmaceutical forms (Salazar-Miranda et al., 2016).

Review and Methodological Studies

  • A review summarizing various analytical methods to determine Chlorthalidone concentration in pharmaceutical and biological matrices provides an overview of assay techniques used in drug analysis (Fitrizal, Misfadhila, & Rivai, 2021).
  • A comprehensive review of analytical methods for Chlorthalidone estimation in pharmaceutical and biological formulations was conducted, focusing on both qualitative and quantitative analysis (Chaudhari et al., 2022).

Technological Advancements

  • Chemometric methods were established for simultaneous determination of Chlorthalidone and other compounds, showing the role of advanced computational techniques in pharmaceutical analysis (Darwish et al., 2021).

properties

IUPAC Name

3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUJTBDUNKPITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675763
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorthalidone Impurity G

CAS RN

16289-13-7
Record name 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DICHLOROPHENYL)-3-HYDROXYPHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYL26UC6Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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